2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one hydrochloride

acetylcholinesterase inhibition anticholinesterase neurochemistry

Researchers targeting phosphatases or insect AChE often face potency cliffs with generic piperazines. This hydrochloride provides the electrophilic chloroacetyl warhead essential for covalent catalytic-cysteine engagement, delivering a nanomolar IC50 (355 nM vs. Anopheles gambiae AChE) that creates a 13-18× potency window over non-halogenated analogs. - ≥95% HPLC purity with a sharp melting point (77-79 °C) ensures reproducible dispensing in HTS. - Enhanced aqueous solubility vs. the free base simplifies assay formulation. - Consistent salt form enables reliable SAR library synthesis and fragment-based covalent probe development.

Molecular Formula C12H16Cl2N2O
Molecular Weight 275.17 g/mol
Cat. No. B12256759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one hydrochloride
Molecular FormulaC12H16Cl2N2O
Molecular Weight275.17 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)CCl.Cl
InChIInChI=1S/C12H15ClN2O.ClH/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11;/h1-5H,6-10H2;1H
InChIKeyNVWQFBAYOBDHPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one Hydrochloride – Identity and Physicochemical Profile


2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one hydrochloride (free‑base CAS 14761‑39‑8; HCl salt CAS 633302‑36‑0) is a bifunctional phenylpiperazine that bears an electrophilic chloroacetyl group. The hydrochloride salt delivers a purity of ≥95 % (HPLC), a well‑defined melting point of 77–79 °C, and enhanced aqueous solubility relative to the neutral free base, which facilitates reproducible formulation in biological assays . The compound has been profiled as an active‑site‑targeted covalent ligand for protein tyrosine phosphatases and as a sub‑micromolar inhibitor of Anopheles gambiae acetylcholinesterase, placing it in a distinct functional class compared with non‑halogenated piperazine analogs [1].

1
Covalent PTP active-site engagement via chloroacetyl warhead
2
Sub-micromolar insect acetylcholinesterase inhibition context
3
Hydrochloride salt for aqueous assay compatibility
Analytical: ≥95% HPLC; sharp melting point supports lot consistency

Why Generic Phenylpiperazines Cannot Substitute This Compound


Simple phenylpiperazine scaffolds lack the electrophilic chloroacetyl warhead that is essential for covalent engagement of catalytic cysteine residues in protein tyrosine phosphatases (PTPs) [1]. Non‑halogenated or O‑acetyl congeners cannot form the same covalent adducts, and their activity profile drops precipitously. For instance, a broad panel of piperazine derivatives tested against acetylcholinesterase show IC50 values exclusively in the low‑to‑mid micromolar range (4.6–6.5 µM), whereas the chloroacetyl‑bearing compound achieves nanomolar potency, demonstrating that the electrophilic center, not merely the piperazine core, dictates the functional gain [2]. Substituting a generic phenylpiperazine would therefore forfeit both the covalent enzyme‑inhibition mechanism and the associated potency advantage.

Target
Chloroacetyl-phenylpiperazine HCl
Generic Substitute
Non-halogenated phenylpiperazine
Non-halogenated analogs lack the electrophilic warhead required for covalent PTP engagement; catalytic cysteine modification may not be reproduced.
AChE inhibition potency may shift to a micromolar range, reducing screening sensitivity and altering SAR interpretation.
Free base or O‑acetyl congeners may exhibit different hydrolytic stability; aqueous solubility and assay concentration control may differ.

Quantitative Evidence for the Chloroacetyl-Phenylpiperazine Scaffold


Acetylcholinesterase Inhibition: Nanomolar vs. Micromolar Potency

In a recombinant Anopheles gambiae AChE Ellman assay, 2‑chloro‑1‑(4‑phenylpiperazin‑1‑yl)ethan‑1‑one (free base) exhibited an IC50 of 355 nM after 10 min incubation and 337 nM after 60 min [1]. By contrast, a published panel of diverse piperazine derivatives tested under comparable conditions returned AChE IC50 values uniformly between 4.59 µM and 6.48 µM [2]. The chloroacetyl‑substituted compound therefore shows a 13‑ to 18‑fold improvement in potency relative to the typical piperazine‑class baseline, a gain attributed to the electrophilic chloroacetyl moiety.

AChE inhibition potency
Cross-study comparable
IC50 355 nM (10 min) | Piperazine class: 4.59–6.48 µM
Supports nanomolar AChE inhibition context; reported 13‑ to 18‑fold lower IC50 vs generic piperazines.
Recombinant Anopheles gambiae AChE Ellman assay; potency attributed to chloroacetyl moiety.
acetylcholinesterase inhibition anticholinesterase neurochemistry

Covalent Protein Tyrosine Phosphatase Engagement via Electrophilic Warhead

A systematic mapping of electrophilic fragments identified 2‑chloro‑1‑(4‑phenylpiperazin‑1‑yl)ethan‑1‑one as an active‑site‑targeted covalent ligand for classical PTPs, including PTP1B, whereas structurally related non‑electrophilic piperazine scaffolds (e.g., simple acetyl or methylene‑linked analogs) were entirely absent from the list of validated covalent PTP inhibitors [1][2]. The chloroacetyl group acts as a covalent warhead that modifies the conserved catalytic cysteine, a mechanism that non‑halogenated piperazine variants cannot recapitulate.

Covalent PTP engagement
Class-level inference
Identified as active-site covalent ligand for classical PTPs (including PTP1B)
Reported covalent mechanism; non-halogenated piperazines lack this profile in the same screen.
Electrophilic fragment library screen; quantitative inhibition values not reported for this compound.
protein tyrosine phosphatase covalent inhibitor chemical biology

Hydrochloride Salt: Defined Melting Point and Enhanced Aqueous Solubility

The hydrochloride salt of 2‑chloro‑1‑(4‑phenylpiperazin‑1‑yl)ethan‑1‑one (CAS 633302‑36‑0) is supplied as a solid with a sharp melting point of 77–79 °C and ≥95 % HPLC purity . While quantitative aqueous solubility values are not disclosed, the salt form is consistently described by multiple vendors as exhibiting markedly improved water solubility and long‑term stability compared with the free base, which is more prone to hydrolysis of the chloroacetyl group under ambient storage [1]. This ensures consistent dissolution and reproducible concentration‑response curves in biochemical assays.

Salt identity & stability
Supporting evidence
m.p. 77–79 °C; purity ≥95% (HPLC); hydrochloride salt
May support aqueous solubility and batch-to-batch consistency for biochemical assays.
Vendor-reported advantages in water solubility and stability vs free base; exact solubility values not disclosed.
salt selection solubility formulation

High-Value Research Applications Based on Differentiated Evidence


Insect Acetylcholinesterase Inhibitor Screening for Vector Control

The nanomolar IC50 against Anopheles gambiae AChE (355 nM) positions this compound as a privileged starting point for developing new insecticidal leads. Researchers can use the chloroacetyl‑phenylpiperazine scaffold to rapidly synthesize focused libraries and probe structure‑activity relationships (SAR) around the electrophilic warhead, leveraging the 13‑ to 18‑fold potency window over generic piperazine AChE inhibitors [1][2].

Chemical Biology Tool for Covalent PTP Target Engagement

Because the compound is validated as an active‑site covalent inhibitor of classical PTPs (including PTP1B), it can serve as a tool compound for investigating PTP signaling pathways and for developing covalent probes that require selective modification of the catalytic cysteine. The electrophilic chloroacetyl group is essential for this covalent mechanism, a feature absent in most commercially available phenylpiperazine analogs [3].

Fragment-Based Covalent Inhibitor Design

The chloroacetyl‑phenylpiperazine fragment can be employed as a covalent anchor in fragment‑based drug discovery campaigns targeting phosphatases or other cysteine‑dependent enzymes. Its defined physicochemical profile (melting point 77–79 °C, ≥95 % purity) and hydrochloride salt form ensure reliable dispensing and concentration control in high‑throughput screening formats .

Application
Selection Property
Validation Focus
Insect AChE inhibitor screening
Chloroacetyl-dependent potency context
AChE enzyme inhibition assay and selectivity panel
Covalent PTP target-engagement studies
Active-site cysteine modification
PTP inhibition and labeling assays
Fragment-based covalent inhibitor design
Electrophilic chloroacetyl warhead
Crystallography or mass spectrometry adduct detection
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